(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

Stereochemistry Chiral resolution Quality control

(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one (CAS 917824-16-9) is an enantiopure, N-(1S)-phenylethyl-substituted 5-aminomethyl-2-oxazolidinone with molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. The compound belongs to a broader class of 5-aminomethyl-oxazolidinones that are structurally distinguished from the clinically established 5-acetamidomethyl oxazolidinones (e.g., linezolid) by the replacement of the N-acetyl group with a free primary amine, a modification that fundamentally alters their biological activation pathway, resistance profile, and mitochondrial safety characteristics.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 917824-16-9
Cat. No. B12607695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
CAS917824-16-9
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC(OC2=O)CN
InChIInChI=1S/C12H16N2O2/c1-9(10-5-3-2-4-6-10)14-8-11(7-13)16-12(14)15/h2-6,9,11H,7-8,13H2,1H3/t9-,11+/m0/s1
InChIKeyUCWIUCAEEPLGGF-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one (CAS 917824-16-9): Stereochemically Defined Chiral Oxazolidinone Building Block for Asymmetric Synthesis and CNS-Active Derivative Development


(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one (CAS 917824-16-9) is an enantiopure, N-(1S)-phenylethyl-substituted 5-aminomethyl-2-oxazolidinone with molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol [1]. The compound belongs to a broader class of 5-aminomethyl-oxazolidinones that are structurally distinguished from the clinically established 5-acetamidomethyl oxazolidinones (e.g., linezolid) by the replacement of the N-acetyl group with a free primary amine, a modification that fundamentally alters their biological activation pathway, resistance profile, and mitochondrial safety characteristics [2]. Its (1S)-phenylethyl substituent at the N3 position additionally enables its use as a chiral auxiliary or resolving agent in enantioselective synthesis [3].

Why (5R)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one Cannot Be Replaced by Generic Oxazolidinone Analogs or Its (5S)-Diastereomer


Substitution of (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one with its (5S)-diastereomer (CAS 917824-18-1) or with other oxazolidinone building blocks carries concrete risks that extend beyond simple potency differences. The C5 absolute configuration dictates the stereochemical outcome in downstream chiral auxiliary applications: the (5R) and (5S) diastereomers, being diastereomeric rather than enantiomeric, exhibit different chromatographic retention, different NMR spectroscopic signatures, and divergent diastereofacial selectivity in asymmetric transformations . Furthermore, the 5-aminomethyl class is mechanistically distinct from the 5-acetamidomethyl class (linezolid, tedizolid): the former requires N-acetyltransferase (Rv0133)-mediated bioactivation in Mycobacterium tuberculosis and consequently displays a non-overlapping resistance mechanism—linezolid-resistant mutants remain fully susceptible to 5-aminomethyl oxazolidinones, while Rv0133-mediated resistance to 5-aminomethyl analogues leaves linezolid potency intact [1]. Procuring the incorrect stereoisomer therefore invalidates both chiral induction experiments and any structure-activity relationship conclusions.

Quantitative Differentiation Evidence for (5R)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one: Head-to-Head and Cross-Study Comparisons


Stereochemical Identity: (5R) vs. (5S) Diastereomer Differentiation via InChIKey and Mass Spectrometry

The (5R,1'S) diastereomer (CAS 917824-16-9) possesses the unique InChIKey UCWIUCAEEPLGGF-GXSJLCMTSA-N, which is structurally distinct from the (5S,1'S) diastereomer InChIKey UCWIUCAEEPLGGF-ONGXEEELSA-N [1]. Both diastereomers share identical molecular formula (C12H16N2O2), molecular weight (220.27 g/mol), and exact mass (220.121178 g/mol), yet their chromatographic retention times and mass spectral fragmentation patterns differ sufficiently to permit unambiguous identification. The (5R,1'S) diastereomer is registered in the Wiley Registry of Mass Spectral Data with a verified GC-MS spectrum (source QC-17-2554-12), providing a reference-quality analytical fingerprint that enables definitive identity confirmation and diastereomeric purity assessment in procurement or in-process control settings [1].

Stereochemistry Chiral resolution Quality control

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. Linezolid and 5-Acetamidomethyl Oxazolidinones

The target compound (CAS 917824-16-9) possesses computed physicochemical parameters that distinguish it from the clinically dominant 5-acetamidomethyl oxazolidinone class. Its calculated LogP of 2.17 and topological polar surface area (tPSA) of 55.56 Ų contrast with linezolid's LogP of approximately 0.55 and tPSA of 82.4 Ų [1]. The lower tPSA (55.56 vs. 82.4 Ų) and higher LogP (2.17 vs. 0.55) indicate substantially enhanced passive membrane permeability and a physicochemical profile more aligned with blood-brain barrier penetration, consistent with the patent disclosures describing aminomethyl-5 oxazolidinic derivatives as agents for central nervous system disorders and senescence [2]. The absence of the acetamido carbonyl also eliminates a hydrogen bond donor, further differentiating the hydrogen-bonding capacity relative to linezolid-class molecules.

Drug-likeness Permeability CNS penetration

Mechanistic Class Differentiation: 5-Aminomethyl vs. 5-Acetamidomethyl Oxazolidinones — Non-Overlapping Resistance and Mitochondrial Selectivity

The 5-aminomethyl oxazolidinone pharmacophore, of which the target compound is a representative member, exhibits a fundamentally different resistance and toxicity mechanism compared to the 5-acetamidomethyl class (linezolid). In M. tuberculosis, linezolid-resistant mutants were cross-resistant to the 5-aminomethyl molecules, but 5-aminomethyl-resistant mutants (mapped to the N-acetyltransferase Rv0133) remained fully susceptible to linezolid—demonstrating a non-overlapping, orthogonal resistance mechanism [1]. Critically, mammalian mitochondria lack the requisite N-acetyltransferase to bioactivate the 5-aminomethyl prodrugs, rendering mitochondrial protein synthesis insensitive to these analogues in vitro, a selectivity window not observed with linezolid, which inhibits both bacterial and mitochondrial ribosomes [1]. In vivo, several 5-aminomethyl compounds exhibited greater potency than linezolid in C3HeB/FeJ mice, and compound 9 demonstrated high activity in marmosets, with excellent penetration into necrotic caseum [1].

Antitubercular Resistance mechanism Mitochondrial toxicity

Chiral Auxiliary Performance: N-(1-Phenylethyl) Oxazolidinones in Asymmetric Hetero-Diels-Alder Cycloadditions

The N-(1-phenylethyl) substituent, present in both (R) and (S) configurations on the oxazolidinone nitrogen, has been quantitatively validated as an efficient chiral auxiliary for controlling diastereoselectivity at the 4- and 5-positions of the oxazolidinone ring. In the context of enantiopure 4-methylene-2-oxazolidinones bearing the N-(R)- or N-(S)-1-phenylethyl group, thermal and microwave-promoted hetero-Diels-Alder cycloadditions proceeded with high diastereoselectivity; DFT calculations confirmed that the stereochemical outcome is governed by the chirality of the 1-phenylethyl auxiliary [1]. The (S,S)-diastereomer of the related 5-[(1-phenylethyl)aminomethyl]-2-oxazolidinone scaffold has been successfully employed as a key intermediate in the total synthesis of linezolid via CuI-catalyzed N-arylation, demonstrating the practical synthetic utility of this chiral building block family [2].

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Metabolic Fate Differentiation: 5-Aminomethyl vs. 5-Alcohol Metabolites and Implications for Prodrug Design

A critical differentiator of the 5-aminomethyl oxazolidinone series—relevant to the target compound as a representative scaffold—is the metabolic fate of the 5-substituent. The Boshoff et al. study demonstrated that 5-aminomethyl oxazolidinone prodrugs undergo rapid mammalian metabolism to the corresponding 5-alcohol derivatives, which retain antimycobacterial activity but acquire substantial mitochondrial toxicity [1]. This metabolic liability was not observed with the 5-acetamidomethyl series (linezolid), where the primary metabolic pathway is morpholine ring oxidation rather than modification of the C5 substituent. However, the free 5-aminomethyl group is the requisite substrate for Rv0133-mediated N-acetylation in M. tuberculosis, meaning that the 5-alcohol metabolite, while retaining antibacterial activity, loses the prodrug activation selectivity that confers the mitochondrial safety advantage [1].

Prodrug metabolism Mitotoxicity Pharmacokinetics

Best-Fit Research and Industrial Applications for (5R)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one Based on Quantitative Differentiation Evidence


Chiral Auxiliary for Diastereoselective Heterocycle Construction

The (5R,1'S) stereochemistry of CAS 917824-16-9 makes it suitable as a chiral building block for the asymmetric synthesis of 4,5-disubstituted oxazolidinones and fused heterocycles. The N-(1S)-phenylethyl group provides predictable diastereofacial control in conjugate additions and cycloadditions, as validated by DFT calculations on the broader N-(1-phenylethyl)-4-methylene-2-oxazolidinone scaffold [1]. The presence of the free aminomethyl group at C5 permits further functionalization (amide coupling, reductive amination, N-arylation) without requiring a deprotection step, offering a synthetic efficiency advantage over N-Boc-protected aminomethyl oxazolidinones.

Intermediate for CNS-Targeted Oxazolidinone Derivative Libraries

The favorable CNS physicochemical profile (LogP 2.17, tPSA 55.56 Ų) [1] and the patent-documented therapeutic utility of aminomethyl-5 oxazolidinic derivatives for central nervous system disorders and senescence [2] position the target compound as a strategic starting material for CNS-focused medicinal chemistry programs. The free primary amine enables rapid diversification into amide, sulfonamide, or urea libraries for CNS target screening, and the low tPSA (well below the 140 Ų threshold) predicts good brain penetration [1].

Antitubercular Prodrug Scaffold with Orthogonal Resistance Profile

For antitubercular drug discovery programs targeting M. tuberculosis, the 5-aminomethyl oxazolidinone pharmacophore (exemplified by the target compound's core) provides access to an orthogonal resistance mechanism relative to linezolid. Rv0133-mediated bioactivation confers selectivity for M. tuberculosis over mammalian mitochondria, a key differentiator from linezolid, which inhibits both bacterial and mitochondrial ribosomes [3]. Procurement of the enantiopure (5R)-configured building block enables systematic SAR exploration of N3-aryl substitutions while preserving the 5-aminomethyl handle required for Rv0133 substrate recognition.

Analytical Reference Standard for Diastereomeric Purity Determination

The verified GC-MS spectrum available through the Wiley Registry of Mass Spectral Data (SpectraBase ID 1D5AkcmMUgM) [1] establishes the target compound as a reference-quality analytical standard for confirming the identity and diastereomeric purity of both the (5R,1'S) and (5S,1'S) diastereomers in synthetic workflows. The distinct InChIKey (UCWIUCAEEPLGGF-GXSJLCMTSA-N) [1] provides a machine-readable, unambiguous identifier for electronic laboratory notebook integration and automated structure verification.

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